molecular formula C14H14N4O3 B5127497 3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile

3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile

Cat. No.: B5127497
M. Wt: 286.29 g/mol
InChI Key: XTJLOWNWHJEZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms This compound is characterized by the presence of an ethoxyphenyl group, a nitro group, and a propanenitrile group attached to the imidazole ring

Properties

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-12-6-4-11(5-7-12)13-14(18(19)20)17(10-16-13)9-3-8-15/h4-7,10H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJLOWNWHJEZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and formaldehyde.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Propanenitrile Group: The propanenitrile group can be attached through a nucleophilic substitution reaction using an appropriate nitrile compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial activities.

    Ornidazole: Another nitroimidazole used for its antiprotozoal and antibacterial properties.

Uniqueness

3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.